

Synthesis of 8-Aminoquinolin-7-ol: An In-Depth Experimental Protocol

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Compound of Interest

Compound Name: 8-Aminoquinolin-7-ol

CAS No.: 331442-95-6

Cat. No.: B1417577

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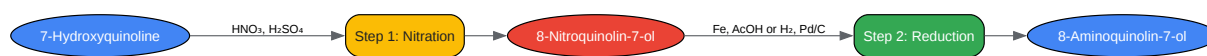
Introduction

8-Aminoquinolin-7-ol is a valuable heterocyclic compound, serving as a key building block in the synthesis of novel pharmaceutical agents and functional materials. Its structure, featuring both a hydroxyl and an amino group on the quinoline scaffold, imparts unique chemical properties, including the ability to chelate metal ions and participate in a variety of chemical transformations. This application note provides a detailed, two-step experimental protocol for the synthesis of **8-Aminoquinolin-7-ol**, commencing with the nitration of 7-hydroxyquinoline to form the intermediate, 8-nitroquinolin-7-ol, followed by the selective reduction of the nitro group. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering not just a procedural outline but also the scientific rationale behind each step to ensure both success and safety in the laboratory.

Synthetic Pathway Overview

The synthesis of **8-Aminoquinolin-7-ol** is achieved through a straightforward yet elegant two-step process. The first step involves the electrophilic nitration of commercially available 7-

hydroxyquinoline. The electron-donating hydroxyl group at the 7-position activates the quinoline ring towards electrophilic substitution, primarily directing the incoming nitro group to the ortho position (C8). The subsequent step focuses on the selective reduction of the nitro group in the resulting 8-nitroquinolin-7-ol to an amino group, yielding the final product.



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Caption: Synthetic route for **8-Aminoquinolin-7-ol** from 7-hydroxyquinoline.

Experimental Protocols

Part 1: Synthesis of 8-Nitroquinolin-7-ol (Intermediate)

This procedure details the nitration of 7-hydroxyquinoline. The use of a nitrating mixture (concentrated nitric and sulfuric acids) at a controlled low temperature is crucial for the selective introduction of the nitro group at the 8-position.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Amount (mmol)	Volume/Mass
7-Hydroxyquinoline	C ₉ H ₇ NO	145.16	10	1.45 g
Concentrated Sulfuric Acid	H ₂ SO ₄	98.08	-	20 mL
Concentrated Nitric Acid	HNO ₃	63.01	11	0.7 mL
Ice	H ₂ O	18.02	-	As needed
Deionized Water	H ₂ O	18.02	-	As needed

Step-by-Step Protocol:

- **Reaction Setup:** In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 20 mL of concentrated sulfuric acid.
- **Cooling:** Place the flask in an ice-salt bath to cool the sulfuric acid to 0-5 °C.
- **Addition of 7-Hydroxyquinoline:** While maintaining the temperature below 10 °C, slowly add 1.45 g (10 mmol) of 7-hydroxyquinoline to the cooled sulfuric acid with vigorous stirring. The 7-hydroxyquinoline should be added in small portions to control the initial exotherm.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare the nitrating mixture by adding 0.7 mL (approximately 11 mmol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- **Nitration Reaction:** Slowly add the pre-cooled nitrating mixture dropwise to the solution of 7-hydroxyquinoline in sulfuric acid using the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 100 g) with constant stirring.
- **Precipitation and Filtration:** The product, 8-nitroquinolin-7-ol, will precipitate as a solid. Allow the ice to melt completely, and then collect the precipitate by vacuum filtration.
- **Washing:** Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
- **Drying:** Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expert Insights: The hydroxyl group at C7 is an activating, ortho-para director. By keeping the temperature low, the formation of dinitro byproducts is minimized, and the regioselectivity for the C8 position (ortho to the hydroxyl group) is favored.

Part 2: Synthesis of 8-Aminoquinolin-7-ol (Final Product)

This section describes the reduction of the nitro group of 8-nitroquinolin-7-ol to an amino group. Two effective methods are presented: catalytic hydrogenation and reduction with iron in acetic acid.

This method is a clean and efficient way to reduce the nitro group, often providing high yields and purity.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Amount (mmol)	Volume/Mass
8-Nitroquinolin-7-ol	C ₉ H ₆ N ₂ O ₃	190.16	5	0.95 g
Palladium on Carbon (10%)	Pd/C	-	-	100 mg
Ethanol	C ₂ H ₅ OH	46.07	-	50 mL
Hydrogen Gas	H ₂	2.02	-	Balloon or cylinder

Step-by-Step Protocol:

- **Reaction Setup:** To a 100 mL round-bottom flask, add 0.95 g (5 mmol) of 8-nitroquinolin-7-ol and 50 mL of ethanol.
- **Addition of Catalyst:** Carefully add 100 mg of 10% Palladium on Carbon (Pd/C) to the flask.
- **Hydrogenation:** Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder with a pressure regulator.
- **Reaction Execution:** Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
- **Reaction Monitoring:** The reaction progress can be monitored by TLC. The disappearance of the starting material (8-nitroquinolin-7-ol) indicates the completion of the reaction.

- **Catalyst Removal:** Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst is flammable when dry and should be handled with care.
- **Solvent Removal:** Remove the ethanol from the filtrate by rotary evaporation.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **8-Aminoquinolin-7-ol**.

Expert Insights: Catalytic hydrogenation is a very effective method for nitro group reduction.^[1] It is important to ensure that the system is properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen to avoid the risk of explosion.

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Amount (mmol)	Volume/Mass
8-Nitroquinolin-7-ol	C ₉ H ₆ N ₂ O ₃	190.16	5	0.95 g
Iron Powder	Fe	55.84	25	1.40 g
Glacial Acetic Acid	CH ₃ COOH	60.05	-	30 mL
Deionized Water	H ₂ O	18.02	-	As needed
Sodium Bicarbonate	NaHCO ₃	84.01	-	As needed
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	-	As needed

Step-by-Step Protocol:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 0.95 g (5 mmol) of 8-nitroquinolin-7-ol, 1.40 g (25 mmol) of iron

powder, and 30 mL of glacial acetic acid.

- Heating: Heat the reaction mixture to 80-90 °C with stirring.
- Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a Celite pad to remove the excess iron powder and iron salts.
- Neutralization: Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 30 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **8-Aminoquinolin-7-ol**.

Expert Insights: The use of iron in acetic acid is a robust method for nitro group reduction.^[2] The acidic medium facilitates the reduction process. Careful neutralization is required during the work-up to isolate the product.

Characterization

The synthesized **8-Aminoquinolin-7-ol** should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants of the protons and carbons in the quinoline ring system.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

- Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.
- Melting Point: The melting point of the purified product should be determined and compared with the literature value, if available.

Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.
- Palladium on carbon is pyrophoric and should be handled with caution, especially when dry.
- Hydrogen gas is flammable and forms explosive mixtures with air. Ensure there are no ignition sources nearby during catalytic hydrogenation.

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Sources

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- [2. mdpi.com \[mdpi.com\]](#)
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